1-Phenylethyl isobutyrate

Description

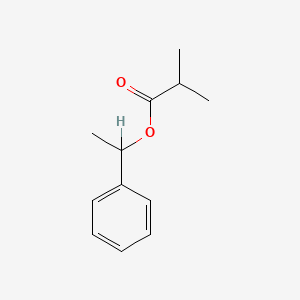

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)12(13)14-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCCYSDOUYQZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864119 | |

| Record name | Propanoic acid, 2-methyl-, 1-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a sweet, floral-green odour | |

| Record name | alpha-Methylbenzyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | alpha-Methylbenzyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.977-0.983 | |

| Record name | alpha-Methylbenzyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7775-39-5 | |

| Record name | 1-Phenylethyl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7775-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styralyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 1-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, 1-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLBENZYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9REG8PIWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenylethyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 1 Phenylethyl Isobutyrate

Chemo-Catalytic Esterification Pathways

The chemical synthesis of 1-phenylethyl isobutyrate is predominantly achieved through esterification, where 1-phenylethanol (B42297) is reacted with either isobutyric acid or its more reactive derivative, isobutyric anhydride (B1165640). The selection of the catalyst is crucial and dictates the reaction mechanism and conditions.

Acid-Catalyzed Condensation Reactions

Acid catalysis is a conventional method for ester synthesis. In this approach, a Brønsted or Lewis acid activates the carbonyl group of the isobutyric moiety, rendering it more susceptible to nucleophilic attack by the hydroxyl group of 1-phenylethanol.

A notable example involves the use of phosphoric acid (H₃PO₄) as a safe, inexpensive, and efficient catalyst. Research has demonstrated the acylation of 1-phenylethanol with isobutyric anhydride using a low loading of phosphoric acid. researchgate.net The proposed mechanism suggests that the phosphoric acid catalyst is converted in situ into a highly active diacylated mixed anhydride, which acts as the primary acyl transfer reagent. researchgate.net This method provides a high yield of the desired ester under relatively mild conditions. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1-Phenylethanol | Isobutyric anhydride | Phosphoric Acid (H₃PO₄) | 3 | 5 | 91 |

Base-Catalyzed Esterification Processes

Base-catalyzed methods offer an alternative route for the synthesis of this compound. These processes can involve strong bases promoting transesterification or nucleophilic catalysts activating the acylation reaction.

One established process utilizes a strong alkaline catalyst, such as an alkali metal base or a metal alcoholate like sodium methylate, to facilitate the reaction. researchgate.netgoogle.com This method can be applied to the transesterification of a keto ester, such as ethyl 2,2,4-trimethyl-3-ketopentanoate, with 1-phenylethanol to yield this compound. researchgate.netgoogle.com

Furthermore, nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) and its derivatives have been successfully employed. In one study, a chiral DMAP derivative was used to catalyze the reaction, resulting in a high yield of this compound. qub.ac.uk

| Method | Reactants | Catalyst | Yield (%) |

| Transesterification | Ethyl 2,2,4-trimethyl-3-ketopentanoate, 1-Phenylethanol | Sodium Methylate | Good Yield* |

| Acylation | 1-Phenylethanol, Isobutyric Anhydride | DMAP Derivative | 90 |

Advanced Catalytic Systems for Ester Synthesis

Research into ester synthesis continually seeks to improve efficiency, selectivity, and sustainability through the development of advanced catalytic systems. These include heterogeneous catalysts and catalysts designed with green chemistry principles in mind.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. While specific studies on the use of solid acids for this compound synthesis are limited, catalysts active in related reactions of 1-phenylethanol suggest their potential applicability. Solid acid catalysts such as zeolites (HZSM-5, HBEA), ion-exchange resins (Amberlyst-15), and silica-supported heteropolyacids have been studied for the liquid-phase dehydration of 1-phenylethanol. researchgate.net These materials, which possess strong Brønsted and/or Lewis acid sites, are capable of activating the alcohol for reaction and could theoretically be applied to its esterification. researchgate.netcsic.es For instance, acidic ion exchange resins are effective catalysts for the esterification of various carboxylic acids and alcohols. researchgate.net

| Catalyst Type | Specific Examples | Related Application |

| Zeolites | HZSM-5, HBEA, HY | Dehydration of 1-phenylethanol |

| Ion-Exchange Resins | Amberlyst-15, NKC-9 | Dehydration of 1-phenylethanol, Esterification |

| Supported Heteropolyacids | HPA/SiO₂, Cs₂.₅H₀.₅PW₁₂O₄₀ | Dehydration of 1-phenylethanol, Ester hydrolysis |

Green chemistry principles encourage the use of catalysts that are non-toxic, efficient, and recyclable. The use of phosphoric acid as a replacement for more corrosive mineral acids like sulfuric acid is a step in this direction. researchgate.net The development of recyclable heterogeneous solid acid catalysts also aligns with green chemistry goals by minimizing waste. qub.ac.ukcsic.es

The most significant green approach to ester synthesis, however, is the use of biocatalysts, which operate under mild conditions in aqueous or solvent-free systems and offer high selectivity.

Biocatalytic Approaches via Enzymatic Esterification

Biocatalysis, particularly using enzymes like lipases, presents a highly selective and sustainable method for producing esters such as this compound. This route is especially valuable for producing enantiomerically pure esters, which are important in the fragrance and pharmaceutical industries. The primary method used is the enzymatic kinetic resolution of racemic 1-phenylethanol.

In this process, a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a mixture of an enantiomerically enriched ester (e.g., (R)-1-phenylethyl isobutyrate) and the unreacted, enantiomerically enriched alcohol (e.g., (S)-1-phenylethanol). Novozym 435, an immobilized form of lipase B from Candida antarctica (CALB), is a widely used and highly effective catalyst for this transformation. researchgate.netnih.govscirp.org The reaction is typically carried out in a non-aqueous solvent like n-hexane, using an acyl donor such as vinyl acetate (B1210297) or isobutyric anhydride. researchgate.netnih.govscielo.br Optimization of reaction parameters such as temperature, substrate concentration, and enzyme loading is crucial for achieving high conversion and high enantiomeric excess. nih.gov

More advanced strategies involve whole-cell biocatalysis, where microorganisms like Escherichia coli are engineered to produce esters. researchgate.net These systems can be designed to generate both the necessary alcohol and the acyl-CoA precursor from a simple carbon source like glucose, which are then combined by an expressed alcohol O-acyltransferase (ATF) enzyme to form the target isobutyrate ester. researchgate.net

| Biocatalyst | Alcohol | Acyl Donor | Solvent | Key Findings |

| Novozym 435 (immobilized CALB) | (R,S)-1-Phenylethanol | Vinyl Acetate | n-Hexane | Optimized conditions (240 mM alcohol, 11 mg/mL enzyme, 42°C) yielded 100% enantiomeric excess of the remaining (S)-alcohol in 75 minutes. nih.gov |

| Lipase from Burkholderia cepacia | (R,S)-1-Phenylethanol | Vinyl Acetate | n-Heptane / Ionic Liquid | Use of a two-phase system with an ionic liquid ([EMIM][BF₄]) resulted in high enantioselectivity (E > 200) and product enantiomeric excess (98.9%). mdpi.com |

| Novozym 435 (immobilized CALB) | (R,S)-1-Phenylethanol | Vinyl Acetate | n-Hexane | Study identified optimal conditions for producing 1-phenylethyl acetate, with yields over 61%. The enzyme was reusable for multiple cycles. scirp.org |

| CALB | (R,S)-1-Phenylethanol | Vinyl Acetate | Hexane | Combined with a niobium phosphate (B84403) racemization agent in a dynamic kinetic resolution (DKR) to achieve 92% conversion to the (R)-ester. scielo.br |

Lipase-Mediated Synthesis of Phenylethyl Esters

The enzymatic synthesis of phenylethyl esters, such as this compound, is typically achieved through direct esterification or transesterification reactions catalyzed by lipases. In direct esterification, 1-phenylethanol is reacted with isobutyric acid. A significant challenge in this process is the production of water as a byproduct, which can lead to a thermodynamic equilibrium that limits the final ester yield and can also promote the reverse hydrolytic reaction.

Transesterification offers an alternative that can circumvent the issue of water production. In this method, an activated acyl donor, such as an enol ester (e.g., isopropenyl isobutyrate) or an anhydride (e.g., isobutyric anhydride), is used instead of the free carboxylic acid. researchgate.net The use of acyl donors like vinyl acetate has been shown to make the reaction irreversible, driving the synthesis towards higher yields. scirp.org The reaction mechanism for lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism, where the enzyme first forms an acyl-enzyme intermediate with the acyl donor, which is then attacked by the alcohol nucleophile (1-phenylethanol) to form the final ester product. mdpi.com

Enantioselective Synthesis and Chiral Resolution for this compound

1-Phenylethanol is a chiral molecule, existing as (R)- and (S)-enantiomers. Consequently, this compound is also chiral. The synthesis of a single enantiomer of this ester is often desired, as different enantiomers can have distinct biological activities or sensory properties. Lipases are powerful tools for achieving this due to their inherent enantioselectivity.

The most common enzymatic method for obtaining enantiomerically pure esters is through the kinetic resolution of a racemic alcohol. In this process, the lipase selectively catalyzes the esterification of one enantiomer of racemic 1-phenylethanol at a much higher rate than the other. For example, many lipases, including CALB (Novozym 435), preferentially acylate the (R)-enantiomer of 1-phenylethanol. nih.gov This results in a reaction mixture containing the (R)-ester [e.g., (R)-1-phenylethyl isobutyrate] and the unreacted (S)-alcohol [(S)-1-phenylethanol]. These can then be separated to yield two enantiomerically enriched products.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value (typically >100) is desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate at around 50% conversion. nih.gov Studies have shown that lipases from Burkholderia cepacia and Candida antarctica can achieve very high E-values in the resolution of 1-phenylethanol. scirp.orgnih.gov The choice of acyl donor, such as isobutyric anhydride, and the solvent can also significantly impact the enantioselectivity of the reaction. researchgate.net

Table 4: Examples of Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

| Lipase | Acyl Donor | Solvent | Key Result (Conversion, ee, or E-value) | Reference |

|---|---|---|---|---|

| Novozym 435 (CALB) | Vinyl acetate | n-Hexane | Yield of 1-phenylethyl acetate: 61.49% after 24h. Preferential reaction with (R)-enantiomer. | scirp.org |

| Burkholderia cepacia Lipase | Vinyl acetate | n-Heptane/[EMIM][BF4] | eep = 98.9%, E > 200 at 40.1% conversion. | scirp.org |

| Candida rugosa Lipase (as PCMC) | Vinyl acetate | [Bmim][PF6] | E-value = 453 at 44% conversion (25 °C). | nih.gov |

| CALB | Vinyl 2-phenylpropionate | Toluene | Excellent enantioselectivity (E > 100) toward (R,S)-1-phenylethanol. | epa.gov |

Note: Most studies use vinyl acetate as the acyl donor. For the synthesis of chiral this compound, an isobutyrate-based acyl donor like isobutyric anhydride would be used.

Kinetic Resolution of Racemic 1-Phenylethanol Precursor

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantiomerically enriched unreacted starting material and a product enriched in the other enantiomer. For the synthesis of chiral this compound, this typically involves the enzymatic acylation of racemic 1-phenylethanol.

Lipases are the most common biocatalysts for this transformation due to their stability in organic media and high enantioselectivity. researchgate.net The process involves the enantioselective acylation of one enantiomer from racemic 1-phenylethanol using an acyl donor, such as isobutyric anhydride or a vinyl ester, in the presence of a lipase. researchgate.netresearchgate.net For instance, lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) has been shown to be an effective biocatalyst for this kinetic resolution. google.com Similarly, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is extensively used and demonstrates high selectivity. ekb.egresearchgate.net

The primary drawback of standard kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. researchgate.net To overcome this limitation, dynamic kinetic resolution (DKR) is employed. DKR integrates the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer of the starting alcohol. researchgate.netmdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. mdpi.com Ruthenium complexes, such as (η⁵-C₅Ph₅)RuCl(CO)₂, have been successfully used as racemization catalysts in combination with CALB for the DKR of 1-phenylethanol, achieving high yields and excellent enantiomeric excess. researchgate.net

The choice of solvent and acyl donor significantly impacts the efficiency and selectivity of the resolution. Ionic liquids and supercritical carbon dioxide have been explored as alternative media to traditional organic solvents like hexane, in some cases improving enantioselectivity and enzyme stability. mdpi.comucp.ptunife.itvapourtec.com

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol

| Lipase Source | Acyl Donor | Solvent | Conditions | Conversion (%) | Product e.e. (%) | Reference |

|---|---|---|---|---|---|---|

| Burkholderia cepacia | Vinyl Acetate | n-heptane / [EMIM][BF₄] | 7 days | 40.1 | 98.9 | google.com |

| Candida antarctica Lipase B (CALB) | Isopropenyl Acetate | Toluene | 70 °C, 18 h | 99.5 | >99 | researchgate.net |

| Novozym 435 (Immobilized CALB) | Vinyl Acetate | n-hexane | 42 °C, 75 min | ~50 | >99 (for substrate) | ekb.eg |

| Burkholderia cepacia (BCL) PCMC | Vinyl Acetate | [Bmim][PF₆] | 25 °C, 2 h | 50 | 99 | unife.it |

| Acylase I | Vinyl Acetate | Hexane | 1 week, RT | N/A | N/A (Used to resolve enantiomers) | nih.gov |

Asymmetric Synthesis Approaches to Chiral this compound

Asymmetric synthesis provides a more direct route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner. For this compound, this is typically achieved by first synthesizing chiral 1-phenylethanol through the asymmetric reduction of its prochiral precursor, acetophenone (B1666503), followed by esterification.

The asymmetric hydrogenation of ketones is a powerful and atom-economical method for producing chiral secondary alcohols. nih.gov Ruthenium complexes containing chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEN (1,2-diphenylethylenediamine), are highly effective catalysts for this transformation. nih.gov For example, the (S)-TolBINAP/(S,S)-DPEN–Ru(II) complex catalyzes the hydrogenation of acetophenone to yield (R)-1-phenylethanol with high enantiomeric excess (e.e.). nih.gov These reactions can achieve extremely high turnover numbers (TON) and turnover frequencies (TOF), making them suitable for large-scale industrial synthesis. nih.gov

Another significant approach is asymmetric transfer hydrogenation, which uses a hydrogen donor like 2-propanol instead of molecular hydrogen. Noyori-type homogeneous Ru-catalysts with chiral amino-alcohol ligands have been studied for the transfer hydrogenation of acetophenone to 1-phenylethanol, demonstrating high conversion and an e.e. of 92%. tuhh.de

Biocatalytic reduction using whole cells of microorganisms or isolated enzymes (alcohol dehydrogenases) also represents a green and highly selective method for producing chiral 1-phenylethanol from acetophenone. researchgate.net For instance, whole cells of Isparta bean (Phaseolus vulgaris) have been used as an alcohol dehydrogenase source to produce (S)-1-phenylethanol with over 99% e.e. researchgate.net Once the chiral alcohol is obtained, it can be esterified with isobutyric acid or its derivative to yield the final product, this compound.

Table 2: Asymmetric Synthesis of Chiral 1-Phenylethanol from Acetophenone

| Method | Catalyst/Biocatalyst | Product Enantiomer | Enantiomeric Excess (e.e.) (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | (R)-1-phenylethanol | 80-82 | High turnover number (2,400,000) achieved. | nih.gov |

| Asymmetric Transfer Hydrogenation | Ru-catalyst with (1R, 2S)-(+)-cis-1-amino-2-indanol | (R)-1-phenylethanol | 92 | Equilibrium reaction, kinetic data applied to optimize batch production. | tuhh.de |

| Asymmetric Bioreduction | Isparta bean (Phaseolus vulgaris) whole cells | (S)-1-phenylethanol | >99 | Optimized conditions: 36 h, 6 mM acetophenone, 30°C. | researchgate.net |

| Asymmetric Hydrogenation | Ir(P,N,O) complex with (S,S)-pentane-2,4-diyl backbone | (R)-1-phenylethanol | 94 | Ligand framework determines the configuration of the product. | nih.gov |

Stereochemical Control and Enantiomeric Excess Optimization

Optimizing the stereochemical outcome, specifically maximizing the enantiomeric excess (e.e.), is a critical aspect of synthesizing chiral this compound. This involves fine-tuning various reaction parameters that influence the catalyst's or enzyme's stereoselectivity.

In enzyme-catalyzed kinetic resolutions, key parameters include temperature, solvent, acyl donor, and enzyme concentration. ekb.eg For Novozym 435-catalyzed resolution of 1-phenylethanol, response surface methodology (RSM) has been used to identify optimal conditions: a substrate concentration of 240 mM, a biocatalyst loading of 11 mg/mL, and a temperature of 42°C for 75 minutes, which achieved 100% e.e. for the remaining substrate. ekb.eg The choice of solvent is also crucial; lipases have shown improved enantioselectivity in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) compared to conventional organic solvents. ucp.ptunife.itunimi.it

In asymmetric hydrogenation, the structure of the chiral ligand is paramount for stereochemical control. The combination and configuration of ligands, such as diphosphines and diamines in Ru-catalysts, create a specific chiral environment that dictates the facial selectivity of the hydrogenation. nih.gov For example, switching the ligand from (S,S)-DPEN to its N,N'-dimethylated version can dramatically alter or even reverse the enantioselection in the hydrogenation of acetophenone. nih.gov

For dynamic kinetic resolutions, the compatibility and relative rates of the enzymatic resolution and the chemical racemization are critical. The racemization catalyst must be efficient enough to prevent the build-up of the unreacted enantiomer but not so reactive that it interferes with the enzyme or the product. researchgate.net Optimization of catalyst loading, temperature, and reaction atmosphere (e.g., using an inert argon atmosphere to prevent catalyst decomposition) are key strategies to achieve high yields and e.e. values. researchgate.net

Process Intensification and Engineering Aspects in this compound Production

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. For the production of this compound, key strategies include the integration of reaction and separation in a single unit and the implementation of continuous manufacturing systems.

Reactive Distillation Applications for Enhanced Conversion and Separation

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation within a single apparatus. researchgate.net This integration offers significant advantages for equilibrium-limited reactions like esterification. By continuously removing one of the products (typically water or a low-boiling alcohol) from the reaction zone, the chemical equilibrium is shifted towards the product side, leading to higher conversion of reactants. mdpi.comnih.gov

While specific studies on the reactive distillation of this compound are limited, the principles have been demonstrated for similar ester syntheses and for the resolution of its precursor. Enzymatic reactive distillation (ERD) has been explored for the kinetic resolution of racemic 1-phenylethanol. researchgate.nettuhh.de In one study, the transesterification of racemic 1-phenylethanol with isopropenyl acetate was successfully modeled, showing the potential for high conversion rates and complete separation of the products in an ERD column. researchgate.net The lipase-catalyzed kinetic resolution of (R/S)-2-pentanol in a batch reactive distillation setup also demonstrated high enantioselectivity (e.e. >99%) and conversions up to 69%, far exceeding typical batch reactor limits due to the removal of the ethanol (B145695) byproduct. researchgate.net These studies highlight the feasibility and benefits of applying RD technology to the chiral synthesis of this compound, where the removal of water or a byproduct alcohol could significantly enhance yield and simplify downstream processing.

Continuous Flow Synthesis Systems for Scalable Production

Continuous flow synthesis, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. umontreal.caresearchgate.net

For the synthesis of this compound and related esters, continuous flow reactors are often designed as packed-bed reactors (PBRs). In this setup, an immobilized catalyst, such as Novozym 435, is packed into a column, and the reactant solution is passed through it. vapourtec.comunimi.it This approach has been successfully applied to the lipase-catalyzed synthesis of various esters. For example, the continuous flow preparation of phenolic esters using a PBR with Novozym 435 and an in-line scavenger resin for purification has been demonstrated. unimi.it A method for the continuous flow dynamic kinetic resolution of racemic 1-phenylethanol has also been developed using a single packed-bed containing both immobilized CALB and a racemization catalyst (VOSO₄), achieving excellent conversions and high productivity of the enantiopure ester product. researchgate.net These systems demonstrate the potential for highly efficient, scalable, and automated production of chiral esters like this compound.

Table 3: Process Intensification Approaches

| Technique | Reaction | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Enzymatic Reactive Distillation (Modeling) | Kinetic Resolution of rac-1-phenylethanol | Candida antarctica Lipase B | Model-based analysis showed high conversion rates and full product separation are achievable. | researchgate.net |

| Continuous Flow DKR | DKR of rac-1-phenylethanol | CALB and VOSO₄ | A single packed-bed reactor gave enantiopure (R)-esters with excellent conversions. | researchgate.net |

| Continuous Flow Esterification | Synthesis of Phenolic Esters | Novozym 435 | Packed-bed reactor with in-line purification achieved efficient ester synthesis. Residence time of 15 minutes at 60 °C. | unimi.it |

| Batch Reactive Distillation | Kinetic Resolution of (R/S)-2-pentanol | Lipase | Achieved 69% conversion with e.e. >99% by shifting equilibrium. | researchgate.net |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Analysis for Structural Conformation

Spectroscopic methods are fundamental in confirming the molecular structure and determining the stereochemical integrity of 1-phenylethyl isobutyrate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the specific connectivity of atoms, making it ideal for assessing isomeric purity. It can definitively distinguish this compound from its common structural isomer, phenethyl isobutyrate (2-phenylethyl isobutyrate). The distinction arises from the unique electronic environments of the protons (¹H NMR) and carbon atoms (¹³C NMR) in each molecule.

In this compound, the presence of a stereocenter at the first carbon of the ethyl chain (the benzylic position) results in a characteristic ¹H NMR spectrum. The single proton on this chiral carbon appears as a quartet, due to coupling with the three protons of the adjacent methyl group. Conversely, this methyl group's signal appears as a doublet. In contrast, its achiral isomer, phenethyl isobutyrate, exhibits two triplets for the two non-equivalent methylene (B1212753) (-CH₂-) groups of its ethyl chain.

For more advanced analysis, especially for determining enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used. wikipedia.orglibretexts.org These agents interact with the enantiomers of this compound to form transient diastereomeric complexes, which are distinguishable by NMR and allow for the quantification of enantiomeric excess (ee). libretexts.orgresearchgate.netutoronto.ca

| Compound | Key Proton Group | Expected ¹H NMR Chemical Shift (ppm) | Expected Splitting Pattern |

|---|---|---|---|

| This compound | Benzylic Methine (-CH-) | ~5.9 | Quartet (q) |

| Benzylic Methyl (-CH₃) | ~1.5 | Doublet (d) | |

| Phenethyl isobutyrate (Isomer) | -CH₂-O- | ~4.3 | Triplet (t) |

| Ph-CH₂- | ~2.9 | Triplet (t) |

Chiroptical techniques are essential for characterizing the three-dimensional structure of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with polarized light.

Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation of a substance as a function of the wavelength of light. wikipedia.org The resulting ORD curve can be used as a fingerprint for a specific enantiomer.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The (R)- and (S)-enantiomers of this compound will produce mirror-image CD spectra. chiralabsxl.com The intensity of the CD signal, known as the Cotton effect, is directly proportional to the concentration of the enantiomer, making it a valuable tool for determining enantiomeric purity. nih.gov By creating a calibration curve that plots the CD signal amplitude against known enantiomeric compositions, the enantiomeric excess of an unknown sample can be accurately determined. nsf.gov

These methods are powerful for assigning the absolute configuration of the molecule, provided a reference spectrum of a pure enantiomer is available. chiralabsxl.com

Chromatographic Separation and Detection Methods in Research

Chromatographic techniques are paramount for separating this compound from complex matrices and for determining its enantiomeric composition.

For the analysis of trace quantities of this compound, particularly in flavor and fragrance research, Gas Chromatography (GC) coupled with specialized, highly sensitive detectors is often superior to standard mass spectrometry. ysi.com

Flame Ionization Detector (FID): The FID is one of the most widely used detectors for the quantitative analysis of organic compounds. foodsafety.instituteiltusa.com It exhibits high sensitivity towards molecules containing carbon-hydrogen bonds, making it exceptionally well-suited for quantifying trace levels of this compound. Its response is robust and proportional to the mass of carbon entering the flame, allowing for accurate quantification. foodsafety.institute

Photoionization Detector (PID): A PID is a selective detector that is particularly sensitive to aromatic compounds and other molecules with double bonds. ysi.com It uses ultraviolet light to ionize the analyte. This selectivity can be advantageous for detecting this compound in matrices where co-eluting, non-aromatic interferences might saturate an FID signal.

| Detector | Principle | Selectivity | Application for this compound |

|---|---|---|---|

| Flame Ionization (FID) | Ions produced in a hydrogen flame | Most organic compounds | Accurate trace quantification in food and fragrance. foodsafety.institute |

| Photoionization (PID) | Ionization by UV light | Aromatic compounds, unsaturated hydrocarbons | Selective trace analysis in complex matrices. ysi.com |

In non-targeted profile analysis of complex volatile mixtures, such as essential oils or food aromas, High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard quadrupole mass spectrometry. Instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). scispec.co.thresearchgate.net

This capability is crucial for distinguishing this compound (molecular formula: C₁₂H₁₆O₂, exact mass: 192.11503 Da) from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov Accurate mass data allows for the confident assignment of an elemental formula to an unknown peak, drastically reducing ambiguity and the number of potential candidate structures. youtube.commdpi.com

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) | Mass Difference (Da) |

|---|---|---|---|---|

| This compound | C₁₂H₁₆O₂ | 192 | 192.11503 | - |

| Hypothetical Interference 1 | C₁₁H₁₂N₂O | 192 | 192.09496 | 0.02007 |

| Hypothetical Interference 2 | C₁₀H₁₄NO₃ | 192 | 192.09737 | 0.01766 |

Determining the enantiomeric purity of this compound is critical, as different enantiomers can have distinct sensory properties or biological activities. Chiral chromatography is the definitive technique for this purpose. nih.gov

Chiral Gas Chromatography (GC): This method employs a capillary column coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.cz The enantiomers of this compound form transient, diastereomeric complexes with the CSP, which have slightly different energies of interaction. This difference allows for their separation in time as they travel through the column. nih.gov The enantiomers of the precursor alcohol, 1-phenylethanol (B42297), are effectively separated using cyclodextrin-based GC columns, demonstrating the applicability of this approach. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool, particularly using CSPs derived from polysaccharides like cellulose (B213188) or amylose (B160209) phenylcarbamates. yakhak.orgnih.gov This technique can be used for both analytical quantification of enantiomeric excess and for preparative-scale separation to isolate pure enantiomers. hplc.eu

The choice between chiral GC and HPLC depends on the volatility of the analyte and the specific requirements of the analysis. For a volatile ester like this compound, chiral GC is often the preferred method.

Quantitative Method Development for Complex Matrices in Research Applications

The development of such a quantitative method involves several critical steps, including the optimization of extraction conditions, chromatographic separation, and mass spectrometric detection, followed by a thorough validation to ensure the reliability of the results.

Methodology Example: Quantification of Flavor Esters in Beer

The process begins with the optimization of the HS-SPME parameters, including the choice of fiber coating, extraction time, and temperature, to ensure efficient extraction of the target analyte from the sample matrix. This is followed by the development of a GC method that provides good chromatographic resolution of this compound from other matrix components. The MS detector is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Method Validation Parameters

A critical aspect of quantitative method development is its validation to demonstrate its fitness for purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (assessed through recovery studies), and precision (repeatability).

Based on the study of hop-derived esters, a similar validation for this compound would involve creating a calibration curve by analyzing standard solutions of the compound at various concentrations. The linearity of the method is then assessed by the correlation coefficient (R²) of the calibration curve. The LOD and LOQ are determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery studies are performed by spiking a blank matrix (a sample known not to contain this compound) with a known amount of the standard and measuring the recovered concentration. Precision is evaluated by repeatedly analyzing a sample and is typically expressed as the relative standard deviation (RSD).

The following tables provide a hypothetical representation of the kind of data that would be generated during the validation of a quantitative method for this compound in an alcoholic beverage, based on the findings for similar esters tandfonline.comresearchgate.nettandfonline.com.

Table 1: Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | < 0.1 µg/L |

| Limit of Quantification (LOQ) | < 0.5 µg/L |

| Recovery | 90-110% |

| Precision (RSD) | < 15% |

This table is a representative example based on typical validation results for similar compounds and does not represent actual experimental data for this compound.

Table 2: Example of Quantitative Results for this compound in Different Alcoholic Beverages

| Beverage Type | Concentration (µg/L) |

| Craft Beer (IPA) | 5.2 |

| Red Wine (Cabernet Sauvignon) | 1.8 |

| White Wine (Chardonnay) | 0.9 |

| Aged Whiskey | 12.5 |

This table presents hypothetical data to illustrate the application of the quantitative method and does not reflect actual measured concentrations.

The development and validation of such a quantitative method would enable researchers to accurately determine the concentration of this compound in various complex matrices, contributing to a deeper understanding of its role in the sensory characteristics of food and beverages.

Investigating Biological Interactions and Activities of 1 Phenylethyl Isobutyrate

Structure-Activity Relationship (SAR) Studies in Non-Clinical Biological Systems

While specific structure-activity relationship (SAR) studies focusing exclusively on 1-phenylethyl isobutyrate are not extensively documented in publicly available research, we can infer potential relationships based on studies of analogous phenylethyl esters and related phenolic compounds. The biological activity of these molecules is intrinsically linked to their chemical structure, including the nature of the ester group, the length of the alkyl chain, and the presence and position of substituents on the phenyl ring.

The core structure of this compound consists of a phenylethyl alcohol moiety esterified with isobutyric acid. The lipophilicity of the molecule, a critical factor for traversing biological membranes, is influenced by both the aromatic ring and the isobutyrate group. Studies on similar compounds, such as phenolic acid phenethyl esters, have demonstrated that the nature of the functional groups attached to the core structure significantly impacts their biological effects, including cytotoxicity against cancer cells. nih.gov For instance, the number and position of hydroxyl or methoxy (B1213986) groups on the phenyl ring of related phenolic compounds can modulate their antioxidant and antimicrobial properties. mdpi.com

Antimicrobial Potentials of Phenylethyl Ester Derivatives

Phenylethyl alcohol and its ester derivatives are known to possess antimicrobial properties. researchgate.net While direct and extensive studies on the antimicrobial spectrum of this compound are limited, the activities of its parent alcohol and other esters provide a strong indication of its potential.

Inhibition Mechanisms against Select Microbial Strains

The primary mechanism of antimicrobial action for many phenylethyl derivatives is believed to be the disruption of microbial cell membranes. nih.gov These lipophilic compounds can intercalate into the lipid bilayer, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.

For instance, 2-phenylethanol (B73330), the alcohol precursor to this compound, has been shown to fluidize bacterial membranes. nih.gov It is plausible that this compound, upon partitioning into the cell membrane, could exert a similar effect. Furthermore, the enzymatic hydrolysis of the ester within the microbial cell or its vicinity would release 2-phenylethanol and isobutyric acid. Organic acids, including isobutyric acid, are known to contribute to antimicrobial activity by lowering the intracellular pH and disrupting metabolic processes in susceptible microorganisms. nih.gov

Some studies on related compounds, like caffeic acid phenethyl ester (CAPE), have shown inhibition of biofilm formation and key virulence factors in bacteria such as Streptococcus mutans. nih.gov While a direct parallel cannot be drawn without specific studies, it suggests a potential avenue of investigation for this compound's antibiofilm properties.

Comparative Analysis of Antimicrobial Efficacy with Analogues

Comparative studies of phenylethyl esters and related compounds have revealed important trends in their antimicrobial efficacy. Generally, the lipophilicity of the ester plays a significant role. For example, in a study of 2-phenylethanol derivatives, masking the negative charge of phenylacetic acid by converting it to methyl phenylacetate (B1230308) lowered the minimum inhibitory concentration (MIC50) against E. coli, indicating enhanced bacteriostatic activity. nih.gov This suggests that the esterification of phenylethyl alcohol to form this compound could potentially enhance its antimicrobial potency compared to the parent alcohol, depending on the target microorganism.

The nature of the acyl group in the ester is also critical. Studies on various eugenol (B1671780) esters have shown that different ester derivatives exhibit varying levels of antimicrobial activity against bacteria and yeast. researchgate.net This highlights that the isobutyrate moiety in this compound is a key determinant of its specific antimicrobial profile.

Table 1: Comparative Antimicrobial Activity of Phenylethyl Derivatives and Related Compounds

| Compound | Target Organism(s) | Observed Effect | Reference |

| 2-Phenylethanol | E. coli | Bacteriostatic (MIC50 ~15 mM) | nih.gov |

| Methyl Phenylacetate | E. coli | Bacteriostatic (MIC50 ~6.3 mM) | nih.gov |

| Phenylacetic Acid | E. coli | Bacteriostatic (MIC50 ~20 mM) | nih.gov |

| Caffeic Acid Phenethyl Ester | Streptococcus mutans | Inhibition of growth and biofilm formation | nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Enzymatic Biotransformation and Metabolic Pathways in vitro (non-human, non-clinical)

Esterase-Mediated Hydrolysis and Biosynthesis

The most probable metabolic pathway for this compound in microbial systems is hydrolysis mediated by esterases. These enzymes catalyze the cleavage of the ester bond, yielding 1-phenylethanol (B42297) and isobutyric acid. A study on the enantioselective hydrolysis of the structurally similar 1-phenylethyl acetate (B1210297) demonstrated that various microorganisms, including strains of Nostoc, Leptolyngbya, and Synechococcus, possess the enzymatic machinery to efficiently hydrolyze this ester. nih.gov This provides strong evidence that microorganisms are capable of metabolizing this compound through a similar hydrolytic pathway.

Conversely, the biosynthesis of esters in microorganisms is also a well-documented phenomenon, often associated with the production of flavor and fragrance compounds. nih.gov The condensation of an alcohol with an acyl-CoA derivative, catalyzed by alcohol acyltransferases, is a primary route for ester biosynthesis. It is therefore conceivable that under specific conditions, microorganisms could synthesize this compound from 1-phenylethanol and an activated form of isobutyric acid.

Role in Microorganismal Bioreactions

The biotransformation of this compound and its constituent parts can play a significant role in various microorganismal bioreactions. The production of 1-phenylethanol through hydrolysis can be a precursor for further microbial transformations. For instance, some acetic acid bacteria are capable of oxidizing 2-phenylethanol to produce phenylacetaldehyde, a valuable aroma compound. ulisboa.pt

Olfactory and Sensory Perception Research of 1 Phenylethyl Isobutyrate

Molecular Chemoreception Mechanisms of Olfactory Receptors

The perception of smell, or olfaction, begins at the molecular level with the interaction between an odorant molecule and an olfactory receptor (OR). These receptors are a large family of G protein-coupled receptors (GPCRs) located on the cilia of olfactory receptor neurons in the nasal epithelium. nih.govkhanacademy.orgyoutube.com The binding of an odorant to an OR initiates a signal transduction cascade that results in an electrical signal being sent to the brain. jumedicine.comwikipedia.org

Odorant-Receptor Binding Dynamics and Ligand Specificity

The interaction between an odorant, such as the ester 1-phenylethyl isobutyrate, and an olfactory receptor is a complex process governed by the three-dimensional structures of both the ligand and the receptor's binding pocket. Olfactory receptors can bind to a variety of odor molecules with different affinities, and these differences in binding and activation patterns create unique odorant profiles. wikipedia.org The specificity of this binding is not absolute; a single OR can be activated by multiple odorants, and a single odorant can activate multiple ORs. This combinatorial coding scheme allows for the perception of a vast number of different smells from a relatively limited number of receptors. mdpi.com

The binding of an odorant molecule induces a conformational change in the olfactory receptor, which in turn activates an intracellular G-protein, GOLF. wikipedia.org This activation leads to the production of cyclic AMP (cAMP), which opens ion channels in the cell membrane. The subsequent influx of sodium and calcium ions depolarizes the neuron, generating an action potential that travels to the olfactory bulb. youtube.comjumedicine.comwikipedia.org

| Compound Family | General Odor Characteristics | Key Structural Features for Receptor Binding |

| Esters | Fruity, floral, sweet quora.comscentjourner.com | Ester functional group (-COO-), carbon chain length, and branching |

| Aldehydes | Fruity, green, waxy | Aldehyde functional group (-CHO) and hydrocarbon structure |

| Alcohols | Varies from floral to woody | Hydroxyl functional group (-OH) and carbon skeleton |

| Ketones | Fruity, minty, camphoraceous | Carbonyl functional group (C=O) within a carbon chain |

Computational Modeling and Simulation of Olfactory Receptor Interactions

Due to the challenges in experimentally determining the three-dimensional structures of olfactory receptors, computational modeling and simulation have become essential tools for studying odorant-receptor interactions. nih.govnih.gov These methods provide insights into the structure of ORs, the nature of their binding pockets, and the mechanisms of their activation. nih.govresearchgate.net

Common computational approaches used in olfactory research include:

Homology Modeling: This technique is used to predict the 3D structure of an OR based on the known structure of a related protein. nih.govresearchgate.net

Molecular Docking: This method predicts the preferred orientation of an odorant molecule when it binds to an OR to form a stable complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules in the odorant-receptor complex over time, providing insights into the dynamics of binding and receptor activation. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups in an odorant that are necessary for binding to a specific OR. nih.gov

These computational strategies have been instrumental in identifying novel interactions between ligands and ORs and in understanding the dynamics of these receptors. nih.gov For example, simulations can help to explain why some structurally similar molecules have different scents, and how a single receptor can recognize a range of different odorants. nii.ac.jp The use of artificial intelligence-based structure prediction tools, such as AlphaFold, has further advanced the field by providing more accurate models of OR structures. nih.govnih.govpeeref.com

Neurobiological Underpinnings of Olfactory Coding

Once an odorant binds to an olfactory receptor and generates an electrical signal, this information is transmitted to the brain for processing. The neurobiological basis of olfactory coding involves a complex interplay between neurons in the periphery and in the central nervous system.

Peripheral Olfactory Neuron Responses to Ester Volatiles

Olfactory sensory neurons (OSNs) are the primary cells that detect odorants. wikipedia.org Each OSN typically expresses only one type of olfactory receptor. nih.gov Axons from OSNs that express the same type of receptor converge onto specific structures called glomeruli in the olfactory bulb of the brain. wikipedia.orgnih.gov This arrangement creates a spatial map of odorant information in the olfactory bulb.

Studies have shown that exposure to ester volatiles can induce plasticity in OSNs. For example, prolonged exposure to an ester odorant can selectively reduce the amount of neurotransmitter released by OSNs in response to that same ester. nih.gov This exposure can also enhance the selectivity of the OSN response. nih.gov Interestingly, exposure to an ester can also alter the temporal dynamics of OSN responses to other, chemically different odorants, such as aldehydes. nih.gov This suggests that experience with one type of odorant can influence how the peripheral olfactory system responds to others. Furthermore, long-term odor memories can lead to a reduction in the neural response of the antennae in honeybees to the learned odorant, suggesting a change in the expression of the corresponding olfactory receptors. researchgate.net

| Experimental Condition | Observed Effect on Peripheral Olfactory Neurons | Potential Implication |

| Prolonged exposure to an ester | Reduced neurotransmitter release in response to the same ester nih.gov | Adaptation to a persistent odor |

| Prolonged exposure to an ester | Enhanced selectivity of OSN response nih.gov | Improved discrimination of the familiar odor |

| Exposure to an ester | Altered temporal dynamics of response to aldehydes nih.gov | Cross-modal plasticity in odor perception |

| Long-term odor memory formation | Decreased electroantennogram (EAG) response to the learned odor researchgate.net | Experience-dependent modulation of peripheral sensitivity |

Central Nervous System Processing of Olfactory Signals from Esters

The olfactory bulb is the first site of olfactory signal processing in the central nervous system. youtube.comneuronup.us Within the glomeruli, the axons of OSNs form synaptic connections with mitral and tufted cells. youtube.comneuronup.us These cells then project to various regions of the olfactory cortex, including the piriform cortex, the amygdala, and the entorhinal cortex. youtube.comneuronup.usnih.gov Unlike other sensory systems, the olfactory pathway does not first pass through the thalamus before reaching the cortex, allowing for a more direct connection to areas of the brain involved in emotion and memory. jumedicine.comdailynexus.com

The processing of olfactory signals in the central nervous system is responsible for the conscious perception of odors. nih.gov The orbitofrontal cortex, in particular, plays a significant role in the conscious identification and discrimination of smells. jumedicine.com The close anatomical relationship between the olfactory cortex and the limbic system, which includes the amygdala and hippocampus, helps to explain the strong link between smells, emotions, and memories. dailynexus.com

Adaptation to a persistent odor largely occurs within the central nervous system. jumedicine.com Feedback inhibition from higher brain regions to the olfactory bulb helps to suppress the relay of continuous smell signals, allowing the system to remain sensitive to new odors. jumedicine.com

Perceptual Interactions in Olfactory Mixtures

In the natural environment, odors are rarely encountered in isolation. Instead, we typically experience complex mixtures of different volatile compounds. The perception of an odor mixture is not simply the sum of its individual components. The components can interact with each other, leading to perceptual effects such as masking, synergy, or antagonism.

Homogeneous and Heterogeneous Perception Phenomena

Currently, there is a lack of specific research into the homogeneous and heterogeneous perception phenomena of this compound. Homogeneous perception would involve the consistent perception of its aroma across different individuals and contexts, while heterogeneous perception would involve significant variations in how its scent is perceived. Without dedicated sensory studies, it is difficult to ascertain whether the perception of this compound is uniform or subject to individual differences in olfactory reception or interpretation.

Olfactory Blending and Masking Effects in Multi-Component Systems

Scientific literature does not provide specific data on the olfactory blending and masking effects of this compound in multi-component systems. Research in this area would typically involve sensory panel evaluations of this compound in combination with other aroma compounds to determine its ability to blend with, enhance, or mask other scents. Such studies are crucial for understanding its practical applications in the formulation of complex fragrances and flavors.

Contribution of this compound to Complex Aroma Profiles

The precise contribution of this compound to complex aroma profiles remains an area requiring further empirical investigation. While its chemical structure suggests a certain aromatic character, its interactive effects within a broader scent or flavor composition have not been thoroughly elucidated in available research.

Impact on Sensory Attributes in Model Systems

Emerging Research Applications and Environmental Considerations for 1 Phenylethyl Isobutyrate

Role in Advanced Separation Technologies and Materials Science Research

The unique chemical properties of 1-phenylethyl isobutyrate are being leveraged in specialized fields that demand high selectivity and performance, such as ion separation and the formulation of new materials.

A significant area of emerging research is the use of this compound as a key component in solvent extraction systems for valuable metals. Notably, it has been integral to a novel system for the selective extraction of lithium ions from brines, which are often characterized by challenging high ratios of magnesium to lithium. mdpi.comresearchgate.net

Research has demonstrated the efficacy of a ternary synergistic solvent extraction system composed of tributyl phosphate (B84403) (TBP), sodium tetraphenyl borate (B1201080) (NaBPh4), and this compound. researchgate.netciac.jl.cn In this system, this compound acts as a diluent, and its combination with the extractant (TBP) and co-extractant (NaBPh4) leads to rapid phase separation without the formation of a problematic third phase. mdpi.com This system has shown remarkable performance in selectively recovering lithium from magnesium-rich sources. mdpi.comresearchgate.net

Key findings from these studies highlight the system's efficiency:

A single-stage lithium extraction efficiency of 85.73% was achieved under optimized conditions. mdpi.com

The system demonstrated a very high lithium-to-magnesium separation factor of 1175, with lithium extraction efficiency at 85.70% while magnesium extraction was only 0.44%. mdpi.comresearchgate.net

The use of sodium bicarbonate as a stripping agent simplifies the process, making it safer and more environmentally friendly compared to methods using strong acids or bases. researchgate.net

| Parameter | Value | Reference |

| Extraction System Composition | 30% Tributyl Phosphate (TBP), 70% this compound | mdpi.com |

| Co-extractant to Lithium Ratio | 1.5 (NaBPh4/Li+ molar ratio) | mdpi.com |

| Single-Stage Li+ Extraction Efficiency | 85.73% | mdpi.com |

| Mg2+ Extraction Efficiency | 0.44% | mdpi.com |

| Li/Mg Separation Factor | 1175 | researchgate.net |

This interactive table summarizes the performance of the TBP-NaBPh4-1-phenylethyl isobutyrate solvent extraction system.

Beyond separation technologies, this compound is a subject of research in materials science, particularly in the asymmetric synthesis of complex organic molecules and potentially in polymer science. In synthetic organic chemistry, chiral variants of the phenylethyl group, often used as esters like the isobutyrate, serve as valuable chiral auxiliaries. For instance, an enol isobutyrate featuring a (S)-1-phenylethyl group has been utilized as a stereotriad precursor in the synthesis of the cyclohexanone (B45756) subunit of baconipyrones, which are natural products. mdpi.com

Furthermore, research into Atom Transfer Radical Polymerization (ATRP) has identified the 1-phenylethyl moiety as a model for styrene (B11656) polymerization. ethernet.edu.et ATRP is a method for creating "smart" materials and well-defined polymers. The activation reaction in ATRP involves the cleavage of a carbon-halogen bond, with the adjacent chemical group stabilizing the resulting radical. ethernet.edu.et The 2-isobutyrate group is specifically mentioned as a model for methacrylate (B99206) polymerization, suggesting a conceptual link for how phenylethyl isobutyrate structures could be relevant in the design of specialized polymers and advanced materials. ethernet.edu.et

Green Chemistry Principles in this compound Research

In line with global trends towards sustainability, the chemical industry is focusing on greener manufacturing processes. Research on this compound reflects this shift, with an emphasis on sustainable synthesis, environmental impact assessment, and waste reduction.

Traditional chemical synthesis of esters often involves processes that are not environmentally benign. mdpi.com In response, researchers are developing sustainable alternatives, with enzymatic and biocatalytic methods showing significant promise. The enzymatic synthesis of phenethyl esters, for example, is being explored as a more efficient and eco-friendly route. mdpi.com

Key developments include:

Enzymatic Esterification : The use of commercial immobilized lipases to synthesize phenethyl formate (B1220265) has been demonstrated, a process that could be adapted for this compound. This method avoids the low yields and pollution associated with some chemical routes, producing only water as a by-product. mdpi.com

Chemo-biocatalytic Synthesis : Engineered enzyme cascades are being developed for the one-pot synthesis of various aroma compounds. researchgate.net This strategy has been used to achieve high-level production of esters like isobutyl acetate (B1210297) from renewable resources such as glucose, showcasing a pathway that could be applied to this compound. researchgate.netosti.gov

Renewable Feedstocks : The bioconversion of L-phenylalanine via the Ehrlich pathway is a known route for producing 2-phenylethanol (B73330), a direct precursor to this compound. researchgate.net This biotechnological approach aligns with consumer preference for natural products and the principles of green chemistry.

Assessing the environmental impact of chemical production is a core tenet of green chemistry. For this compound, this involves analyzing both traditional and emerging synthesis routes. Environmental Impact Assessment (EIA) reports for proposed chemical manufacturing facilities list this compound among the products, indicating that its production is subject to environmental clearance and regulation. environmentclearance.nic.inenvironmentclearance.nic.in

The environmental footprint of enzymatic synthesis methods is considered significantly smaller than that of many conventional chemical methods. mdpi.com This is primarily because they:

Operate under milder reaction conditions (e.g., lower temperatures). mdpi.com

Avoid the use of harsh or toxic chemical reagents. researchgate.net

Generate minimal waste, with water often being the only by-product. mdpi.com

The solvent extraction system for lithium recovery that uses this compound also incorporates greener principles by employing sodium bicarbonate for the stripping phase, which is less hazardous than the strong acids and bases used in other processes. researchgate.net

A key goal of green chemistry is the minimization of waste and the valorization of by-products. The development of sustainable synthesis routes for this compound directly addresses this objective.

Waste Minimization : As noted, lipase-catalyzed esterification is a prime example of a waste minimization strategy, as it produces only water. mdpi.com In the context of its application in lithium extraction, the ability to recycle the solvent system, including the this compound, is crucial for minimizing waste and improving process economics. mdpi.com

Future Research Directions and Unaddressed Inquiries

Exploration of Novel Synthetic Pathways and Catalytic Systems

Traditional synthesis of esters often relies on Fischer esterification, which can have drawbacks such as harsh reaction conditions and the generation of acidic waste. researchgate.net Future research is increasingly focused on developing greener, more efficient, and highly selective synthetic routes.

Enzymatic Synthesis: Biocatalysis, particularly using lipases, presents a promising green alternative for the synthesis of aromatic esters like 1-phenylethyl isobutyrate. researchgate.netmdpi.com Lipase-catalyzed reactions offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. researchgate.net Future work could focus on identifying or engineering robust lipases with high specificity for 1-phenylethyl alcohol and isobutyric acid (or its derivatives). Research into optimizing reaction media, such as using co-solvent systems, has shown to markedly enhance conversion rates and reaction times for similar aromatic esters. frontiersin.org The immobilization of these enzymes is another key area, aiming to improve catalyst stability and reusability, making the process more economically viable for industrial-scale production.

Advanced Catalytic Systems: The development of novel heterogeneous and homogeneous catalysts is a critical research frontier.

Green Catalysts: Research into solid acid catalysts, Lewis acids, and other environmentally benign systems is gaining traction. researchgate.netnih.gov For instance, supported iron oxide nanoparticles and zinc (II)-based catalysts have demonstrated high efficiency and reusability in esterification reactions under convenient conditions. researchgate.netnih.gov Recently developed Rhodium-Ruthenium (RhRu) bimetallic oxide clusters have shown exceptional activity for producing aryl esters using molecular oxygen as the sole oxidant, a pathway that generates only water as a byproduct and represents a significant advancement in sustainable chemistry. labmanager.com

Chemoenzymatic Routes: Combining chemical and enzymatic steps can create highly efficient and selective synthetic pathways. researchgate.net This approach could involve a chemical step to produce a key intermediate followed by an enzymatic step for the final, selective esterification, potentially leading to higher yields and purity.

A comparative table of potential catalytic systems is presented below.

| Catalyst Type | Potential Advantages | Research Focus Areas |

| Lipases (Biocatalysis) | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme screening and engineering, immobilization techniques, reaction media optimization. |

| Zn(II) Salts | High performance, widely available, economically convenient. acs.org | Catalyst recovery and recycling, optimization of reaction conditions (temperature, molar ratios). |

| Bimetallic Oxide Clusters | High catalytic activity, uses oxygen as a green oxidant, versatile. labmanager.com | Exploring application to a wider range of substrates, catalyst stability and longevity. |

| Supported Nanoparticles | Easily recovered and reused, high activity. researchgate.net | Optimizing support material, scaling up production. |

Deeper Mechanistic Elucidation of Olfactory Perception and Biological Interactions

While this compound is known to possess a pleasant aroma, the precise molecular mechanisms governing its perception are not fully understood. Future research in this area will require a combination of structural biology, computational modeling, and neurobiology.

Olfactory Receptor Interaction: The human sense of smell is initiated by the interaction of odorant molecules with a large family of G-protein coupled receptors (GPCRs) in the nasal epithelium. nih.gov A key unaddressed question is which specific olfactory receptor or combination of receptors binds to this compound to produce its unique scent profile. Future studies could employ high-throughput screening of the human olfactory receptor repertoire expressed in heterologous systems (e.g., HEK293 cells or yeast) to identify its cognate receptor(s). Understanding the specific binding pocket and the key amino acid residues involved in the interaction through site-directed mutagenesis and computational docking simulations would provide a detailed picture of the recognition event at a molecular level. nih.gov

Structure-Odor Relationships (SOR): The relationship between a molecule's structure and its perceived scent is a central theme in fragrance chemistry. Quantitative Structure-Odor Relationship (QSOR) studies can be employed to correlate the physicochemical properties of this compound and related esters with their fruity and floral notes. perfumerflavorist.com Computational approaches, such as Comparative Molecular Field Analysis (CoMFA), can help build predictive models that link molecular shape and electronic properties to specific odor characteristics. perfumerflavorist.com Such models can guide the rational design of new fragrance molecules with tailored scent profiles.

Biological Interactions Beyond Olfaction: As a metabolite, this compound may have other biological roles. nih.gov Investigating its metabolic fate in various biological systems and exploring potential interactions with other receptors or enzymes could reveal currently unknown biological activities. The compound is functionally related to 2-phenylethanol (B73330), a molecule known to be involved in quorum sensing in fungi and to have effects on transcription factors in animal models, suggesting that its ester derivative could also possess interesting bioactivity. nih.gov

Development of Advanced In-situ Analytical Techniques

To optimize the synthesis of this compound and other flavor compounds, real-time monitoring of the reaction progress is crucial. The development and application of advanced in-situ analytical techniques are essential for gaining deeper process understanding and control.

Spectroscopic Methods: Process Analytical Technology (PAT) tools like in-line mid-infrared (MIR) and Raman spectroscopy offer non-invasive, real-time monitoring of chemical reactions. scielo.org.coacs.orgnih.gov An MIR spectrometer with an attenuated total reflectance (ATR) probe can be used to track the decrease in carboxylic acid and alcohol functional groups and the corresponding increase in the ester group during synthesis. scielo.org.conih.gov Similarly, in-situ Raman spectroscopy can monitor the characteristic vibrational bands of reactants and products, allowing for the real-time calculation of key parameters like the percentage of esterification. acs.org These techniques provide immediate feedback on reaction kinetics, enabling precise control and optimization.

Real-Time Mass Spectrometry: Techniques such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) allow for the direct, real-time analysis of volatile organic compounds (VOCs) without the need for chromatography. syft.com This could be applied to monitor the headspace above a reaction mixture to quantify the formation of the volatile this compound as it occurs. For flavor release studies, SIFT-MS can be used for real-time nose-space analysis, correlating the release of the aroma compound from a food or fragrance matrix with sensory perception. tofwerk.com

A summary of these analytical techniques is provided below.

| Technique | Mode | Information Provided | Advantages |

| Mid-Infrared (MIR) Spectroscopy | In-line | Concentration of functional groups (acid, alcohol, ester). nih.gov | Real-time, non-invasive, accurate quantification. |

| Raman Spectroscopy | In-situ | Molecular vibrational changes, percentage of esterification. acs.org | Real-time, can be used in aqueous and non-aqueous systems. |

| Mass Spectrometry (e.g., SIFT-MS) | On-line | Real-time concentration of volatile reactants and products. syft.com | High sensitivity (sub-ppt levels), rapid analysis of multiple compounds. tofwerk.com |

Interdisciplinary Research Opportunities with Allied Scientific Fields

The study of this compound extends beyond traditional chemistry and biology, offering exciting opportunities for interdisciplinary collaboration.

Biotechnology and Metabolic Engineering: The fragrance industry is increasingly turning to biotechnology for sustainable ingredient production. mairfragrance.comnih.gov Genetically engineered microorganisms, such as yeast or bacteria, could be developed to produce this compound de novo from simple carbon sources. researchgate.net This involves introducing and optimizing metabolic pathways for the synthesis of both the 1-phenylethyl alcohol precursor and the isobutyrate precursor, followed by an enzymatic esterification step. This approach offers a scalable and sustainable manufacturing platform, independent of petrochemical feedstocks or agricultural availability. mairfragrance.com

Food Science and Technology: In food science, research can focus on the interaction of this compound with different food matrices (e.g., proteins, lipids, carbohydrates). wur.nl These interactions can significantly affect the release of the aroma compound and, consequently, the consumer's flavor perception. wur.nl There are also opportunities in developing controlled-release systems, such as encapsulation in food-grade colloids or nanoemulsions, to protect the flavor compound and modulate its release during consumption, thereby enhancing the sensory experience. mdpi.com

Materials Science: The principles of controlled release are also relevant in materials science. Incorporating this compound into polymers, hydrogels, or porous materials could lead to the development of novel products such as long-lasting air fresheners, scented textiles, or active packaging that releases a pleasant aroma over time.

Computational Science and Machine Learning: The intersection of flavor chemistry and artificial intelligence is a rapidly emerging field. acs.org Scientific machine learning (SciML) and deep generative models can be trained on large databases of existing flavor and fragrance molecules to design novel compounds with desired sensory properties. acs.orgresearchgate.net Such an approach could predict new esters with similar or enhanced aromatic profiles compared to this compound, accelerating the discovery and development of new flavor and fragrance ingredients.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |